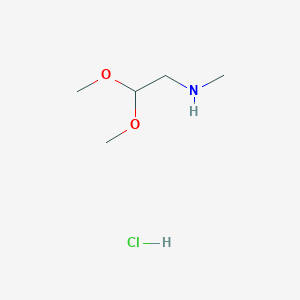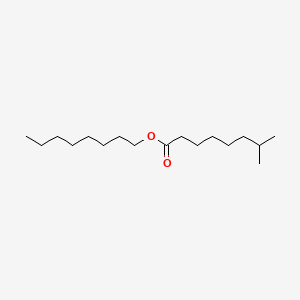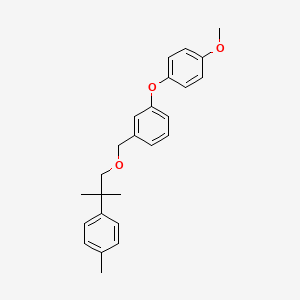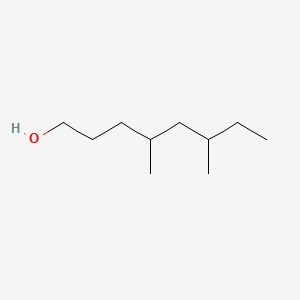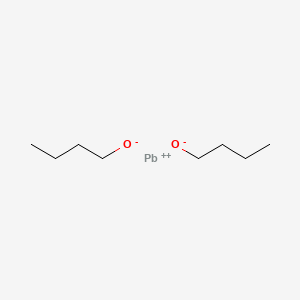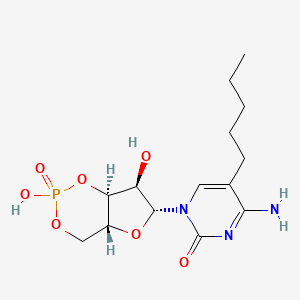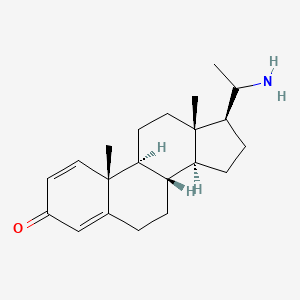
20-Aminopregna-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Aminopregna-1,4-dien-3-one is a synthetic steroid compound with the molecular formula C21H31NO and a molecular weight of 313.5 g/mol It is a derivative of pregna-1,4-dien-3-one, featuring an amino group at the 20th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Mycolicibacterium neoaurum, a bacterium capable of transforming phytosterols into steroid intermediates . By knocking out specific genes such as 3-ketosteroid-9-hydroxylase (KshA) and 17β-hydroxysteroid dehydrogenase (Hsd4A), the production of 20-Aminopregna-1,4-dien-3-one can be optimized .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the fermentation conditions of Mycolicibacterium neoaurum. Overexpression of genes such as NADH oxidase (NOX) and catalase (KATE) can further enhance the yield and purity of the compound . The final product is typically purified through a series of chromatographic techniques to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
20-Aminopregna-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce saturated analogs.
Wissenschaftliche Forschungsanwendungen
20-Aminopregna-1,4-dien-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various steroid drugs.
Biology: It is used in studies related to steroid metabolism and enzyme activity.
Industry: It is used in the production of steroid-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 20-Aminopregna-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of Δ1-steroids, such as prednisolone . The compound’s effects are mediated through its conversion to active metabolites that interact with steroid receptors and modulate gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
21-Hydroxy-20-methyl-pregna-1,4-dien-3-one: Another C22 steroid used in corticosteroid synthesis.
9,21-Dihydroxy-20-methyl-pregna-4-en-3-one: A valuable steroid derivative for corticosteroid synthesis.
Uniqueness
20-Aminopregna-1,4-dien-3-one is unique due to its amino group at the 20th position, which distinguishes it from other similar compounds. This structural feature allows for specific chemical modifications and applications in steroid drug synthesis.
Eigenschaften
CAS-Nummer |
77546-81-7 |
|---|---|
Molekularformel |
C21H31NO |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17S)-17-(1-aminoethyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31NO/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12-13,16-19H,4-7,9,11,22H2,1-3H3/t13?,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
BQUZWOTWZGCUID-HWSYHKBZSA-N |
Isomerische SMILES |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)N |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
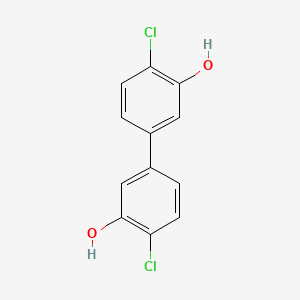

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
